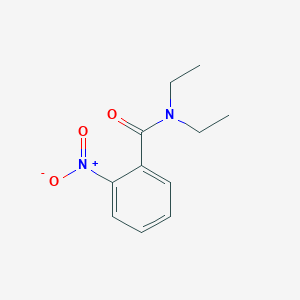

Benzamide, N,N-diethyl-2-nitro-

Description

Contextualization within the Benzamide (B126) Class of Organic Compounds

Benzamides are a class of organic compounds characterized by a carboxamido substituent attached to a benzene (B151609) ring. nih.govnih.gov The parent compound, benzamide (C₆H₅CONH₂), is the simplest amide derivative of benzoic acid and exists as a white, crystalline solid. mdpi.comprepchem.com These compounds are not merely synthetic curiosities; they are found in living organisms and are significant in various fields, particularly medicinal chemistry. nih.govgoogle.com

The core structure of a benzamide consists of a planar benzene ring and an amide functional group (-CONH₂). The amide group itself is notable for the resonance between the nitrogen lone pair and the carbonyl group, which imparts stability and planarity. google.com The properties of benzamides can be widely tuned by adding different substituents to the benzene ring or the amide nitrogen. These modifications can alter the compound's solubility, electronic properties, and biological activity. For instance, benzamides are generally soluble in organic solvents like ethanol (B145695) and moderately soluble in water, a property influenced by the hydrophobic benzene ring and the hydrogen-bonding capability of the amide group. google.com

A common synthetic route to produce N-substituted benzamides, such as N,N-diethylbenzamide, involves the reaction of benzoyl chloride with an appropriate amine, like diethylamine (B46881), often in the presence of a base to neutralize the HCl byproduct. prepchem.com

Academic and Research Significance of Nitro-Containing Benzamide Frameworks

The incorporation of a nitro group (-NO₂) onto a benzamide framework introduces significant changes to the molecule's chemical and biological profile, making these compounds a subject of intense academic and research interest. The nitro group is a powerful electron-withdrawing group, which profoundly influences the electronic distribution and reactivity of the aromatic ring. google.com

In the realm of medicinal chemistry, the nitro group often acts as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. sigmaaldrich.com Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-parasitic, and anti-cancer properties. sigmaaldrich.comsigmaaldrich.com For example, various 4-substituted-3-nitrobenzamide derivatives have been synthesized and shown to possess potent anti-tumor activity against several cancer cell lines. Similarly, other nitrobenzamide derivatives have been investigated for their anti-inflammatory potential by inhibiting the production of nitric oxide (NO) in macrophages.

The biological activity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group within the body, which can lead to the formation of reactive intermediates capable of interacting with biological targets. sigmaaldrich.com This reactivity makes nitro-containing benzamides valuable scaffolds for the design and development of new therapeutic agents.

Overview of Key Structural Features and Substituent Effects in Benzamide Chemistry

The chemical behavior of a substituted benzamide is governed by the interplay of electronic and steric effects of its various functional groups. In N,N-diethyl-2-nitrobenzamide, the key features are the N,N-diethyl groups on the amide nitrogen and the nitro group at the ortho position of the benzene ring.

Electronic Effects: The nitro group is a strong electron-withdrawing group due to both induction and resonance. Its presence deactivates the benzene ring towards electrophilic aromatic substitution and influences the acidity of nearby protons. Conversely, the amide group's nitrogen atom has a lone pair of electrons that can be donated to the aromatic ring through resonance, although this effect is complicated by the presence of the carbonyl group.

Steric Effects: The position of substituents is crucial. An ortho-substituent, such as the nitro group in N,N-diethyl-2-nitrobenzamide, can cause significant steric hindrance. This crowding can force the amide group to twist out of the plane of the benzene ring. Such a conformational change interrupts the π-electron conjugation between the amide group and the aromatic ring, which can alter the molecule's reactivity and physical properties. The two ethyl groups on the amide nitrogen also contribute to steric bulk, which can influence how the molecule interacts with biological targets or participates in chemical reactions. Studies on related compounds have shown that steric effects from bulky directing groups generally favor the formation of para-substituted products over ortho-substituted ones in electrophilic aromatic substitution reactions.

The combination of these effects makes the prediction of the precise properties of a molecule like N,N-diethyl-2-nitrobenzamide complex. While specific experimental data is scarce, the principles of substituent effects suggest a molecule with a highly polarized aromatic ring and a sterically hindered amide group, a combination that could lead to unique chemical reactivity and biological activity.

Structure

3D Structure

Properties

CAS No. |

10345-77-4 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N,N-diethyl-2-nitrobenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13(15)16/h5-8H,3-4H2,1-2H3 |

InChI Key |

UZFASDJWLBSBMR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for N,n Diethyl 2 Nitrobenzamide and Analogues

Established Reaction Pathways for Nitrobenzamide Synthesis

Direct Nitration of N,N-Diethylbenzamide Precursors, including Positional Selectivity Studies (e.g., ortho-, meta-, para-nitration)

The direct nitration of N,N-diethylbenzamide is a fundamental approach to introduce a nitro group onto the aromatic ring. The position of nitration (ortho, meta, or para) is directed by the electronic properties of the N,N-diethylamido group. As an activating, ortho-, para-directing group, it primarily yields a mixture of ortho- and para-nitro isomers. However, the steric hindrance imposed by the bulky diethylamino group can influence the regioselectivity, often favoring the para-product.

Studies on the nitration of related benzamides have shown that the ratio of isomers is highly dependent on the reaction conditions, such as the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and temperature. For instance, in the synthesis of related nitrobenzamides, the electronic properties of other substituents on the benzene (B151609) ring play a significant role in determining the position of nitration. A strong correlation has been observed between the electronic properties of substituents and the reduction potentials of the resulting nitrobenzamides nih.gov.

Amidation Coupling Strategies with Nitrobenzoic Acid Derivatives and Diethylamine (B46881)

A highly versatile and widely employed method for the synthesis of N,N-diethyl-2-nitrobenzamide involves the coupling of a 2-nitrobenzoic acid derivative with diethylamine. This approach circumvents the regioselectivity issues associated with direct nitration. The reaction typically requires the activation of the carboxylic acid group of 2-nitrobenzoic acid to facilitate the nucleophilic attack by diethylamine.

Common coupling reagents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate google.com. Other activating agents such as thionyl chloride can convert the nitrobenzoic acid into a more reactive acyl chloride prepchem.com. The use of N-hydroxysuccinimide in the presence of a condensing agent is another effective strategy google.com. Modern coupling reagents, often used in peptide synthesis, can also be applied for efficient amide bond formation, even with less reactive amines researchgate.netresearchgate.net. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product.

| Coupling Reagent Class | Example(s) | Precursor | Product |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | 2-Nitrobenzoic acid, Diethylamine | N,N-Diethyl-2-nitrobenzamide |

| Thionyl Chloride | SOCl₂ | 2-Nitrobenzoic acid, Diethylamine | N,N-Diethyl-2-nitrobenzamide |

| Activating Agents | N-Hydroxysuccinimide | 2-Nitrobenzoic acid, Diethylamine | N,N-Diethyl-2-nitrobenzamide |

Oxidative Amidation Protocols involving Benzaldelhydes and N-Substituted Formamides

Oxidative amidation presents an alternative pathway, starting from 2-nitrobenzaldehyde. This method involves the in-situ generation of an active acylating species from the aldehyde, which then reacts with an amine. One such protocol involves the use of N-heterocyclic carbene (NHC) catalysis to convert the aldehyde into a reactive intermediate, which can then be trapped by an amine ahmadullins.com.

Another approach to oxidative amidation involves the reaction of an aldehyde with a hydrazine (B178648) derivative to form a hydrazone, which is then oxidized to generate a reactive intermediate that couples with an amine nih.gov. While these methods are elegant, their application to the synthesis of N,N-diethyl-2-nitrobenzamide would depend on the compatibility of the reagents with the nitro group. Catalyst-free methods using oxidants like tert-butyl hydroperoxide (TBHP) have also been developed for the oxidative amidation of aldehydes nih.gov.

Synthesis via Acyl Chlorides and Amine Reactants

The reaction between an acyl chloride and an amine is a classic and highly efficient method for amide bond formation. In this context, N,N-diethyl-2-nitrobenzamide can be readily synthesized by reacting 2-nitrobenzoyl chloride with diethylamine prepchem.com. The 2-nitrobenzoyl chloride is typically prepared from 2-nitrobenzoic acid using a chlorinating agent such as thionyl chloride prepchem.comchemicalbook.com or oxalyl chloride.

The subsequent reaction with diethylamine is usually rapid and exothermic, often performed at low temperatures in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct prepchem.comprepchem.com. This method is generally high-yielding and provides a straightforward route to the desired product with high purity.

Development of Novel and Optimized Synthetic Approaches

Application of Non-Classical Mitsunobu Reactions in N,N-Diethylbenzamide Formation

The Mitsunobu reaction, traditionally used for the conversion of alcohols to esters and other functional groups, has been adapted for the synthesis of N,N-diethylbenzamides. nih.govtandfonline.comnih.gov This non-classical application involves the reaction of a benzoic acid derivative with diethylamine in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropylazodicarboxylate) tandfonline.com.

This methodology is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion, which is then attacked by the amine nih.govtandfonline.com. This approach has been successfully applied to the synthesis of a range of ortho-, meta-, and para-substituted N,N-diethylbenzamides, including those with electron-withdrawing groups tandfonline.comnih.gov. While the direct synthesis of N,N-diethyl-2-nitrobenzamide using this method has been demonstrated with a moderate yield, it highlights a novel and potentially advantageous route, especially when traditional methods are not effective tandfonline.com.

| Reagents | Substrates | Product | Yield (%) | Reference |

| Triphenylphosphine, Diisopropylazodicarboxylate | 2-Nitrobenzoic acid, Diethylamine | N,N-Diethyl-2-nitrobenzamide | 56 | tandfonline.com |

Continuous Flow Chemistry Applications for Enhanced Efficiency and Control

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering substantial improvements in safety, efficiency, and control, particularly for reactions involving hazardous reagents or unstable intermediates. acs.org The synthesis of nitroaromatic compounds, which often involves strongly exothermic and potentially hazardous nitration reactions, is an ideal candidate for this technology. acs.org

The core advantages of flow chemistry stem from the use of microreactors or tubular systems, which provide superior heat and mass transfer compared to traditional batch reactors. youtube.com This enhanced control over reaction parameters, such as temperature, is critical for managing the high reactivity associated with nitration and the generation of high-energy intermediates. acs.orgyoutube.com By performing these reactions under continuous flow, the volume of hazardous material present at any given moment is minimized, significantly increasing the safety profile of the process. acs.org

While specific literature detailing the continuous flow synthesis of N,N-diethyl-2-nitrobenzamide is nascent, the principles are well-established through analogous processes. For instance, the successful transfer of processes like the reaction of diphenyldiazomethane with p-nitrobenzoic acid from batch to flow mode serves as a blueprint for this technology transfer. youtube.com Similarly, the metal-free reduction of aromatic and aliphatic nitro derivatives under continuous-flow conditions highlights the methodology's applicability to compounds bearing the nitro group, achieving high yields in very short reaction times without the need for extensive purification. beilstein-journals.org Flow electrochemistry has also been demonstrated for the synthesis of N-nitroso compounds, showcasing the on-demand generation of reactive intermediates in a safer, more streamlined manner. researchgate.net

The application of continuous flow to the synthesis of N,N-diethyl-2-nitrobenzamide would likely involve pumping a stream of N,N-diethylbenzamide and a nitrating agent through a temperature-controlled reactor coil. This setup allows for precise control over residence time and temperature, which are crucial for maximizing the yield of the desired ortho-isomer and minimizing the formation of byproducts.

Key Benefits of Continuous Flow for Nitrobenzamide Synthesis:

Enhanced Safety: Small reaction volumes minimize the risks associated with potentially explosive nitrating mixtures and intermediates. acs.org

Superior Temperature Control: Excellent heat exchange capabilities of microreactors prevent thermal runaways in exothermic nitration reactions. youtube.com

Increased Efficiency: Reduced reaction times and the potential for in-line purification can lead to higher throughput and productivity. beilstein-journals.org

Improved Selectivity: Precise control over stoichiometry and reaction time can enhance regioselectivity.

Regiochemical Control and Isomer-Specific Synthesis

The synthesis of a specific isomer of a substituted aromatic compound is a fundamental challenge in organic chemistry. For N,N-diethyl-nitrobenzamide, controlling the position of the nitro group on the benzene ring is paramount for its intended applications.

The N,N-diethylamide group on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. When nitrating N,N-diethylbenzamide, a mixture of ortho- and para-isomers is typically expected. Achieving high regioselectivity for the ortho-isomer (N,N-diethyl-2-nitrobenzamide) requires specific strategies to overcome this inherent electronic preference.

One effective strategy involves modifying the reaction medium. The use of an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature has been reported as a mild and highly regioselective medium for the nitration of various aromatic compounds. rsc.org The micellar environment created by the surfactant can influence the orientation of the substrate relative to the nitrating species, thereby enhancing selectivity for one isomer over another.

Another approach is the use of specific nitrating systems. The NaNO₂-TFA (sodium nitrite-trifluoroacetic acid) system has been examined for the regioselective nitration of meso-positions in complex aromatic structures, where the degree of nitration can be controlled by the stoichiometry of the reagents and the reaction time. researchgate.net Such tailored systems can offer greater control than conventional mixed acid (HNO₃/H₂SO₄) nitration.

Furthermore, the strong Lewis basicity of the N,N-diethylamide functional group allows it to be a powerful directing group in other reactions, such as directed ortho-metalation (DoM). nih.gov While DoM itself is not a nitration method, it underscores the ability of the amide group to direct chemistry to the ortho position, a principle that can be exploited in designing selective syntheses.

To circumvent the challenges of separating isomers from a direct nitration reaction, isomer-specific syntheses are often preferred. These routes build the molecule from a precursor that already contains the nitro group in the desired position.

Route 1: Direct Nitration of N,N-diethylbenzamide This approach involves the electrophilic nitration of N,N-diethylbenzamide. It is the most direct route but suffers from a lack of complete regioselectivity, yielding a mixture of N,N-diethyl-2-nitrobenzamide and N,N-diethyl-4-nitrobenzamide that requires subsequent separation.

Route 2: Amidation of Isomerically Pure Nitrobenzoic Acid Derivatives This is a more controlled and highly specific approach. The synthesis begins with a benzoic acid derivative that is already nitrated at the desired position. For the target compound, this would be 2-nitrobenzoic acid. The carboxylic acid is first activated, typically by converting it to the corresponding acid chloride (e.g., 2-nitrobenzoyl chloride) using an agent like thionyl chloride. This activated intermediate is then reacted with diethylamine to form the amide bond, yielding exclusively the N,N-diethyl-2-nitrobenzamide isomer. mdpi.commdpi.com This method provides absolute regiochemical control.

A comparison of the two primary strategies is presented below:

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Nitration | N,N-diethylbenzamide, Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1. Electrophilic nitration of the aromatic ring. | Fewer synthetic steps. | Produces a mixture of ortho and para isomers. Requires difficult separation. Lack of regiochemical control. |

| Amidation of 2-Nitrobenzoyl Chloride | 2-Nitrobenzoic acid, Thionyl chloride, Diethylamine | 1. Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride. 2. Amidation of the acid chloride with diethylamine. | Isomerically pure product. Complete regiochemical control. | Requires more synthetic steps. Involves handling moisture-sensitive acid chlorides. |

The synthesis of the meta-isomer, N,N-diethyl-3-nitrobenzamide, would similarly start with 3-nitrobenzoyl chloride and react it with diethylamine, as demonstrated in analogous syntheses.

Optimization of Reaction Parameters for Yield and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity, which in turn simplifies downstream processing and reduces costs. Key parameters that are typically adjusted include solvent, reagent stoichiometry, temperature, and work-up procedures.

Research on the synthesis of analogous N,N-diethylamides provides valuable insights into effective optimization strategies. In the synthesis of N,N-diethyl-m-toluamide (DEET), the choice of solvent was found to have a significant impact on the reaction yield. sld.curesearchgate.net

| Solvent | Yield (%) |

|---|---|

| Diethyl ether | 85.24 |

| n-Hexane | 81.65 |

| Dichloromethane (B109758) | 88.86 |

| Ethyl acetate | 86.32 |

As shown in Table 2, dichloromethane provided the highest yield for the amidation reaction, demonstrating the importance of solvent selection. sld.curesearchgate.net

Stoichiometry is another critical factor. In a non-classical Mitsunobu reaction used to prepare various N,N-diethylbenzamides, researchers found that using 1.2 equivalents of the activating reagents (diisopropylazodicarboxylate and triphenylphosphine) and diethylamine was optimal. nih.gov Increasing the stoichiometry beyond this point complicated the purification process without significantly improving the yield. nih.gov

The purification or work-up protocol is also a key area for optimization. For the Mitsunobu synthesis of N,N-diethyl-4-methoxybenzamide, initial attempts resulted in a product contaminated with reaction byproducts. nih.gov The crucial optimization step was the introduction of an acid-base extraction using 1 M sodium hydroxide (B78521) during the work-up. This simple step effectively removed acidic byproducts and unreacted starting material, affording the chromatographically pure benzamide (B126) in good yield. nih.gov High-purity N,N-disubstituted carboxamides (>99.5%) have been obtained through processes that carefully control reaction times (e.g., 20-30 minutes) and employ vacuum distillation for final purification. google.com

For the synthesis of N,N-diethyl-2-nitrobenzamide via the amidation of 2-nitrobenzoyl chloride, optimization would involve:

Solvent: Screening a range of aprotic solvents (e.g., dichloromethane, diethyl ether, toluene) to maximize solubility and reaction rate.

Base: Using a slight excess of diethylamine to act as both the nucleophile and an acid scavenger, or adding a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. mdpi.com

Temperature: Running the reaction at a low temperature (e.g., 0-10 °C) initially to control the exothermic reaction between the acid chloride and the amine, followed by stirring at room temperature to ensure completion.

Purification: Employing an aqueous wash (e.g., with dilute acid, then base) to remove unreacted starting materials and salts, followed by drying and removal of the solvent. mdpi.comsld.cu Final purification could be achieved through vacuum distillation or column chromatography.

Iii. Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms of Nitro Group Introduction on Benzamide (B126) Scaffolds

The introduction of a nitro group onto an N,N-diethylbenzamide scaffold is achieved through electrophilic aromatic substitution (EAS). The standard and most common method for this transformation is nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com The role of sulfuric acid is to act as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack by the Aromatic Ring: The π-electron system of the N,N-diethylbenzamide ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base in the mixture, such as water or the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final N,N-diethyl-nitrobenzamide product. masterorganicchemistry.com

The regioselectivity of the nitration is dictated by the directing effects of the N,N-diethylamide group already present on the ring. The amide group is an activating, ortho-, para-director due to the ability of its nitrogen lone pair to donate electron density to the ring through resonance. youtube.com This donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. Consequently, the introduction of the nitro group is directed primarily to the positions ortho and para to the amide. The formation of Benzamide, N,N-diethyl-2-nitro- is a direct result of this ortho-directing influence. Steric hindrance from the two ethyl groups on the amide nitrogen can, however, also influence the ratio of ortho to para substituted products.

Reduction and Redox Chemistry of the Nitro Functionality

The nitro group is a versatile functional group largely due to its rich redox chemistry. Its ability to be readily reduced is a cornerstone of its utility in synthetic chemistry.

The reduction of the nitro group on the benzamide scaffold to an amino group is a fundamental transformation, converting a strongly electron-withdrawing, deactivating group into a strongly electron-donating, activating group. This process typically involves a six-electron reduction. nih.gov The reaction proceeds through several intermediate species, primarily the corresponding nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) derivatives.

Common laboratory methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrobenzamide with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Ni) are frequently used catalysts. The process begins with the interaction of molecular hydrogen with the catalyst surface, followed by the sequential reduction of the nitro compound that is adsorbed on the surface. researchgate.net

Metal-Catalyzed Reduction in Acidic Media: A widely used technique involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). The metal acts as the reducing agent, transferring electrons to the nitro group. The reaction is often followed by the addition of a base to neutralize the acid and deprotonate the resulting ammonium (B1175870) ion to yield the free amine. wikipedia.org

The general mechanistic pathway, regardless of the specific reagents, involves the stepwise reduction of the nitrogen atom's oxidation state.

| Reduction Method | Reagents | General Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Typically room temperature to moderate heat, solvent like ethanol (B145695) or ethyl acetate. | Generally clean and high-yielding, but the catalyst can be expensive and pyrophoric. |

| Metal in Acid | Sn, Fe, or Zn with HCl | Often requires heating. | Cost-effective and reliable; the workup involves neutralization of a large amount of acid. |

| Hydrazine (B178648) Hydrate | N₂H₄·H₂O with a catalyst (e.g., Zn, Fe) | Pressure and heat may be required. | Can offer selectivity in the presence of other reducible functional groups. mdpi.com |

This table summarizes common methods for the reduction of aromatic nitro compounds.

The potent electron-withdrawing nature of the nitro group makes nitroaromatic compounds, including N,N-diethyl-2-nitrobenzamide, excellent electron acceptors. This property is central to their redox behavior, which often involves single electron transfer (SET) processes. libretexts.org

Upon interaction with an electron donor or under electrochemical or photochemical stimulation, the nitrobenzamide derivative can accept an electron to form a nitro radical anion. libretexts.orgchimia.ch This radical species is stabilized by the delocalization of the unpaired electron over the nitro group and the aromatic π-system. The formation of this transient radical anion is a key initial step in many reduction mechanisms and other radical-mediated reactions. libretexts.org The ease with which nitrobenzene (B124822) derivatives participate in electron transfer allows them to influence biological electron transport chains and engage in futile redox cycling, where the intermediate radical anion is re-oxidized by molecular oxygen, producing superoxide (B77818) radicals. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Benzamide Core

The reactivity of the aromatic ring in N,N-diethyl-2-nitrobenzamide towards substitution reactions is governed by the competing electronic effects of the N,N-diethylamide and the 2-nitro substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles. wikipedia.orgyoutube.com For SNAr to occur, a good leaving group (like a halide) must also be present on the ring, typically positioned ortho or para to the electron-withdrawing group. wikipedia.orglibretexts.org While N,N-diethyl-2-nitrobenzamide itself lacks a leaving group, its derivatives (e.g., a halogenated analogue) would be highly activated for SNAr at the position of the leaving group. The mechanism involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. youtube.com The stabilization of the negative charge in the Meisenheimer complex is particularly effective when the nitro group is at the ortho or para position. libretexts.org

Electrophilic Aromatic Substitution (EAS): Further electrophilic substitution on the N,N-diethyl-2-nitrobenzamide ring is challenging due to the powerful deactivating effect of the nitro group. reddit.com The directing effects of the existing substituents are as follows:

The N,N-diethylamide group is an activating, ortho-, para-director. It would direct an incoming electrophile to positions 4 and 6. nih.gov

The nitro group is a strongly deactivating, meta-director. It would also direct an incoming electrophile to positions 4 and 6 (which are meta to its own position). youtube.com

Although both groups direct incoming electrophiles to the same positions (4 and 6), the strong deactivating nature of the nitro group significantly reduces the nucleophilicity of the ring, making further EAS reactions difficult to achieve except under harsh conditions. reddit.comyoutube.com

Acid-Catalyzed Condensation Reactions and Byproduct Formation Pathways

The benzamide functional group can participate in acid-catalyzed reactions, most notably condensation and hydrolysis. Under strong acidic conditions, N,N-diethyl-2-nitrobenzamide can undergo hydrolysis, where the amide bond is cleaved by water to yield 2-nitrobenzoic acid and diethylamine (B46881). vedantu.com

Furthermore, the amide group can react with carbonyl compounds in the presence of an acid catalyst. For instance, studies on the condensation of benzamide with glyoxal (B1671930) in acidic media have shown the formation of various products, including N,N'-(1,2-dihydroxyethane-1,2-diyl)dibenzamide isomers. nih.gov These reactions proceed through the initial protonation of the amide carbonyl, enhancing its electrophilicity for subsequent nucleophilic attack. In the presence of dehydrating agents like phosphorus pentoxide (P₂O₅), amides can be converted to the corresponding nitriles. nih.gov

Intramolecular Cyclization and Rearrangement Processes of Benzamide Derivatives

Derivatives of N,N-diethyl-2-nitrobenzamide can undergo various intramolecular reactions to form complex cyclic structures. The specific transformation depends heavily on the nature of the substituents and the reaction conditions.

Photorearrangement: N-aryl-2-nitrobenzamides are known to undergo photorearrangement upon exposure to light. The reaction proceeds through an intermediate azoxy compound to ultimately form a 2-(2-hydroxyphenylazo)benzoic acid derivative. This type of rearrangement, however, has been noted not to occur with N-alkyl-2-nitrobenzamides.

Intramolecular Cyclization: If the amide nitrogen is substituted with a group containing unsaturation, such as an allyl or propargyl group, intramolecular cyclization can be induced. For example, N-propargylbenzamides can undergo electrochemically driven oxidative cyclization to yield structurally diverse oxazole (B20620) ketals. youtube.com Similarly, N-allylbenzamides have been shown to cyclize to form 2,5-disubstituted oxazoles under catalyst-free oxidative conditions. youtube.com These reactions highlight the utility of the benzamide core as a scaffold for synthesizing heterocyclic compounds.

Iv. Comprehensive Spectroscopic Characterization and Solid State Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides data on the chemical structure, connectivity, and dynamic properties of molecules like N,N-diethyl-2-nitrobenzamide.

Proton (¹H) and Carbon-13 (¹³C) NMR Studies of N,N-Diethyl-2-nitrobenzamide and Analogues

The ¹H and ¹³C NMR spectra of N,N-disubstituted benzamides are characterized by distinct signals that correspond to the aromatic, amide, and alkyl groups within the molecule. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to magnetic non-equivalence of the N-alkyl groups. azom.comnanalysis.comreddit.com This phenomenon is a key diagnostic feature in the NMR spectra of these compounds.

For N,N-diethyl-2-nitrobenzamide, the ethyl groups are expected to show complex signals. The two methylene (B1212753) (-CH₂) groups and the two methyl (-CH₃) groups are diastereotopic because of the hindered rotation around the amide bond and the presence of the chiral plane of the ortho-substituted aromatic ring. Consequently, they appear as separate signals in the NMR spectrum, often as broad or complex multiplets at room temperature. reddit.comrsc.org

While specific spectral data for N,N-diethyl-2-nitrobenzamide is available, analysis of related compounds provides a comparative framework. For the analogue N,N-diethyl-4-nitrobenzamide, the ethyl protons appear as two distinct sets of signals: a triplet for the methyl group and a quartet for the methylene group, though shifted due to the electronic environment. rsc.org In another analogue, N,N-dimethylbenzamide, the two N-methyl groups give rise to two separate singlets at room temperature, clearly demonstrating the restricted rotation. nanalysis.comnih.gov The aromatic region for 2-nitro substituted benzamides typically displays a complex multiplet pattern resulting from the coupling of the four adjacent aromatic protons. rsc.org

The ¹³C NMR spectrum provides complementary information. Key signals include those for the carbonyl carbon (C=O), the aromatic carbons, and the carbons of the N-ethyl groups. The carbonyl carbon signal typically appears in the range of 168-172 ppm. rsc.org The carbons of the aromatic ring show distinct shifts influenced by the electron-withdrawing nitro group and the amide functionality. Similar to the proton spectra, the hindered rotation can lead to separate signals for the methylene and methyl carbons of the two ethyl groups. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N,N-Diethyl-4-nitrobenzamide in CDCl₃ rsc.org

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | 1.14 (t), 1.28 (t) | 12.8, 14.2 |

| Ethyl -CH₂ | 3.23 (q), 3.58 (q) | 39.5, 43.3 |

| Aromatic CH | 7.57 (d), 8.28 (d) | 123.8, 127.4 |

| Aromatic C (quaternary) | - | 143.4, 148.0 |

| Carbonyl C=O | - | 168.9 |

Note: Data is for the 4-nitro analogue. 't' denotes triplet, 'q' denotes quartet, 'd' denotes doublet.

Advanced NMR Techniques for Elucidating Conformational Dynamics and Rotamer Formation

The restricted rotation around the amide C-N bond in N,N-disubstituted benzamides is a dynamic process that can be investigated using advanced NMR techniques. azom.comresearchgate.net These methods allow for the quantification of the energy barrier to rotation and provide insight into the conformational preferences of the molecule. nih.govmdpi.com

Variable Temperature (VT) NMR is a primary tool for studying these dynamics. researchgate.netacs.org As the temperature of the sample is increased, the rate of rotation around the amide bond increases. This increased rate of exchange between the two rotameric forms leads to a broadening of the distinct signals for the non-equivalent ethyl groups. nanalysis.com At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single, broad peak. mdpi.com By analyzing the line shape at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govacs.org For N,N-dimethylformamide, a simple amide, this barrier is significant, and similar barriers are expected for N,N-diethyl-2-nitrobenzamide, further influenced by the steric bulk of the ortho-nitro group. mdpi.com

Two-dimensional exchange spectroscopy (2D-EXSY) is another powerful technique that can demonstrate the chemical exchange between the different conformers. researchgate.net In a 2D-EXSY spectrum, cross-peaks appear between the signals of nuclei that are exchanging, such as the methylene protons of the two different ethyl environments. The presence of these cross-peaks is direct evidence of the rotational process connecting the two rotamers.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity between protons, helping to assign the specific signals of the cis and trans isomers (rotamers). mdpi.com For example, irradiation of the formyl proton in N-formyl-o-toluidine showed an NOE to the nearby methyl group, confirming the spatial arrangement in one of the rotamers. mdpi.com A similar approach could differentiate the rotamers of N,N-diethyl-2-nitrobenzamide by observing NOEs between the ethyl group protons and the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are particularly useful for identifying functional groups and studying intermolecular interactions. osti.gov

Analysis of Hydrogen Bonding and Other Intermolecular Interactions via Vibrational Spectroscopy

While N,N-diethyl-2-nitrobenzamide cannot act as a hydrogen bond donor due to the absence of an N-H proton, its carbonyl oxygen and nitro group oxygens can act as hydrogen bond acceptors. nih.gov In the solid state or in protic solvents, these groups can engage in intermolecular interactions, such as weak C-H···O hydrogen bonds. researchgate.net These interactions can cause shifts in vibrational frequencies. nih.gov For example, the formation of a hydrogen bond to the carbonyl oxygen typically causes a red shift (a decrease in wavenumber) of the Amide I band. nih.gov The magnitude of this shift can provide an indication of the strength of the interaction.

In the crystal structure of a related compound, N-(2-nitrophenyl)benzamide, C-H···O interactions involving the nitro and carbonyl oxygen atoms play a significant role in the crystal packing. researchgate.net Similarly, analysis of the IR spectra of alcohols shows that hydrogen bonding leads to a significant broadening and red-shifting of the O-H stretching band. nih.gov While the effects are more subtle for C-H···O interactions, high-resolution vibrational spectroscopy can still detect these small but important shifts, providing insight into the supramolecular structure. nih.gov

X-ray Crystallography for Molecular and Crystal Structure Determination

While spectroscopic methods provide invaluable data on the molecule in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure and packing arrangement in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For N,N-disubstituted benzamides, crystallographic analysis confirms the planarity of the amide group and reveals the torsion angle between the phenyl ring and the amide plane. researchgate.net This torsion angle is a result of the balance between electronic effects (favoring planarity for conjugation) and steric hindrance (favoring a twisted conformation). In ortho-substituted benzamides, steric clash between the ortho substituent (the nitro group in this case) and the amide group often forces the amide group out of the plane of the aromatic ring. researchgate.net

In the crystal structure of an analogue, N-(2-nitrophenyl)benzamide, the amide group is twisted with respect to both the phenyl ring and the nitrophenyl ring. researchgate.net The nitro group itself is also slightly twisted out of the plane of its attached benzene (B151609) ring. researchgate.net A similar conformation would be expected for N,N-diethyl-2-nitrobenzamide, with the bulky diethylamino group and the ortho-nitro group inducing significant non-planarity.

Crystal structure analysis also reveals the intermolecular forces that govern the solid-state assembly. As mentioned, weak C-H···O hydrogen bonds involving the amide carbonyl and nitro oxygens as acceptors are likely to be key interactions dictating the crystal packing. researchgate.netresearchgate.net The study of polymorphism in a related compound, 2-benzoyl-N,N-diethylbenzamide, demonstrates how different crystallization conditions can lead to different crystal forms (polymorphs) with distinct packing arrangements and physical properties. mdpi.com

Table 3: Crystallographic Data for the Analogue N-(2-Nitrophenyl)benzamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2061 (5) |

| b (Å) | 7.4253 (5) |

| c (Å) | 20.6031 (13) |

| β (°) | 93.560 (4) |

| V (ų) | 1100.29 (13) |

| Z | 4 |

Note: This data is for the structural analogue N-(2-nitrophenyl)benzamide, as a reference for the type of information obtained from X-ray crystallography.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern upon ionization.

While GC-MS data for the isomers N,N-diethyl-3-nitrobenzamide and N,N-diethyl-4-nitrobenzamide are available, a detailed fragmentation pathway analysis for N,N-diethyl-2-nitrobenzamide has not been published. nih.govnih.gov In a typical electron ionization (EI) mass spectrometry experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For N,N-diethyl-2-nitrobenzamide, one would expect to observe a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), cleavage of the ethyl groups from the amide nitrogen, and fragmentation of the benzoyl moiety. A detailed analysis of the relative abundances of these fragment ions would provide valuable information for the structural confirmation of the molecule.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of N,N-Diethyl-2-nitrobenzamide

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| [M]+ | Molecular ion of N,N-diethyl-2-nitrobenzamide |

| [M - NO₂]+ | Loss of the nitro group |

| [M - C₂H₅]+ | Loss of an ethyl group |

| [M - N(C₂H₅)₂]+ | Loss of the diethylamino group |

| [C₆H₄NO₂CO]+ | Ion containing the 2-nitrobenzoyl group |

| [C₆H₄NO₂]+ | Ion corresponding to the nitrophenyl group |

| [N(C₂H₅)₂]+ | Diethylamino cation |

Note: This table is predictive and based on common fragmentation patterns of related compounds. Experimental mass spectrometry data for N,N-diethyl-2-nitrobenzamide is required for confirmation.

V. Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system to determine its electronic structure and optimize its geometry.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum mechanical methods. Ab initio methods are based on first principles, using only the fundamental constants of nature. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost.

For N,N-diethyl-2-nitrobenzamide, DFT methods, particularly using the B3LYP functional with various basis sets, have been employed to optimize the molecular geometry. These calculations help in determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The optimized geometry provides a stable, low-energy conformation of the molecule.

A significant application of quantum mechanical calculations is the prediction of vibrational frequencies. Once the geometry of a molecule is optimized, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the vibrational modes. These theoretical frequencies can then be compared with experimental data obtained from infrared (IR) and Raman spectroscopy.

For N,N-diethyl-2-nitrobenzamide, theoretical vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and the limitations of the computational method. This correlation allows for a more accurate assignment of the observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching vibrations of the C=O, N-O, and C-N bonds can be precisely identified.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for N,N-diethyl-2-nitrobenzamide

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| C=O Stretch | 1630 | 1633 |

| NO₂ Asymmetric Stretch | 1528 | 1530 |

| NO₂ Symmetric Stretch | 1355 | 1358 |

| C-N Stretch | 1280 | 1282 |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity and Interaction Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of N,N-diethyl-2-nitrobenzamide, the MESP surface reveals that the most negative potential is located around the oxygen atoms of the carbonyl and nitro groups, making them likely sites for electrophilic interactions. The regions around the hydrogen atoms of the ethyl groups and the aromatic ring exhibit positive potential, suggesting they are prone to nucleophilic interactions. This analysis is crucial for understanding how the molecule will interact with other molecules, including potential biological targets.

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecules with rotatable bonds, like the N,N-diethyl-2-nitrobenzamide with its ethyl and nitro groups, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by systematically rotating specific bonds and calculating the energy at each step to map out the potential energy surface (PES).

For N,N-diethyl-2-nitrobenzamide, the conformational landscape is explored by rotating the C-N bonds of the diethylamino group and the C-NO₂ bond. The resulting PES helps in identifying the global minimum energy conformation, which is the most stable and likely to be the most populated conformer at room temperature. Understanding the conformational preferences is essential as different conformers can exhibit different chemical and biological activities.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and study molecular interactions. These methods are particularly useful in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), such as a protein. This method is widely used to understand the binding mechanism and to screen for potential drug candidates.

For N,N-diethyl-2-nitrobenzamide, docking studies can be performed to investigate its interaction with specific biological targets. These studies provide insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. The results from docking can guide the design of new molecules with improved binding properties.

Vi. Structure Property Relationships in N,n Diethyl 2 Nitrobenzamide Derivatives

Influence of Nitro Group Position and Number on Reactivity and Electronic Properties

The nitro group (–NO₂) is a powerful modulator of a molecule's chemical personality due to its potent electron-withdrawing nature. nih.govyoutube.com This influence stems from both inductive and resonance effects, which significantly reduce the electron density of the aromatic framework to which it is attached. nih.govresearchgate.net The position and quantity of nitro groups on the benzamide (B126) ring are critical determinants of the compound's reactivity and electronic landscape.

When a nitro group is situated at the ortho or para position relative to another substituent, it exerts a strong electron-withdrawing effect through resonance, which can stabilize negative charges that develop during nucleophilic aromatic substitution reactions. youtube.comshaalaa.comvedantu.com This stabilization significantly increases the reactivity of haloarenes toward nucleophiles. shaalaa.comvedantu.comyoutube.com The presence of the nitro group at these positions withdraws electron density from the benzene (B151609) ring, making the aromatic system more susceptible to nucleophilic attack. shaalaa.com In contrast, a nitro group at the meta position exerts its influence primarily through an inductive effect, which is generally weaker than the resonance effect. quora.com

Increasing the number of nitro groups on the aromatic ring further amplifies the electron-withdrawing character, making the aromatic ring more electron-deficient. This generally leads to increased reactivity towards nucleophiles and a higher oxidation potential of the molecule.

The reactivity of N,N-diethyl-2-nitrobenzamide derivatives is a direct consequence of the interplay between electronic and steric factors. The nitro group is one of the most powerful electron-withdrawing substituents, a property that arises because the nitrogen atom bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. nih.govyoutube.com This electronic demand deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly when the nitro group is at the ortho or para position to the leaving group. youtube.comshaalaa.com

Stereoelectronic Effects of N,N-Diethyl Substitution on Molecular Conformation and Dynamics

The N,N-diethyl groups introduce significant steric and stereoelectronic effects that govern the molecular conformation and dynamics of the benzamide system. Amide bonds possess a partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which restricts rotation around the C(O)-N bond. nih.gov This restricted rotation can lead to the existence of different conformers.

The bulky diethyl groups on the nitrogen atom create steric hindrance, which influences the torsional angle between the amide plane and the benzene ring. researchgate.net In N,N-dimethylbenzamides, steric hindrance from ortho substituents can force the amide group out of the plane of the aromatic ring, disrupting π-electron conjugation. researchgate.net A similar effect is expected for the N,N-diethyl substitution in 2-nitrobenzamide. This twisting of the amide group is a classic example of a stereoelectronic effect, where the electronic properties (conjugation) are dictated by the spatial arrangement (steric hindrance) of the atoms.

The dynamic behavior of the diethyl groups themselves, involving rotations around the N-CH₂ and CH₂-CH₃ bonds, adds another layer of complexity to the molecule's conformational landscape. NMR spectroscopy is a powerful tool for studying these dynamic processes and the conformational preferences of hindered amides. cdnsciencepub.comresearchgate.net

Systematic Investigation of Other Substituent Effects (e.g., methoxy, sulfamoyl, halogen) on Molecular Characteristics

The properties of the N,N-diethyl-2-nitrobenzamide scaffold can be systematically tuned by introducing other substituents onto the aromatic ring. The nature and position of these substituents can alter the molecule's electronic distribution, solubility, and potential for intermolecular interactions.

Sulfamoyl Group (–SO₂NH₂): Sulfonamides are known to possess a range of biological activities. nih.gov The sulfamoyl group is electron-withdrawing and can participate in hydrogen bonding, which can influence crystal packing and solubility. The introduction of a sulfamoyl moiety can lead to derivatives with distinct pharmacological profiles. For instance, studies on other sulfamoyl benzamide derivatives have shown how different substituents can confer selectivity for specific biological targets. nih.gov

Halogens (–F, –Cl, –Br, –I): Halogens exert a dual electronic effect: they are inductively electron-withdrawing but can be weakly electron-donating through resonance. Their primary influence in this context is typically electron-withdrawing, which would complement the effect of the nitro group. The size of the halogen atom also impacts steric interactions within the molecule. For example, in a series of sulfamoyl benzamide derivatives, the presence of chlorine and bromine atoms led to a potent and selective molecule against a specific enzyme isoform. nih.gov

The following table summarizes the expected primary effects of various substituents on the properties of an aromatic ring, which can be extrapolated to the N,N-diethyl-2-nitrobenzamide system.

| Substituent | Electronic Effect (Primary) | Expected Impact on Aromatic Ring Reactivity |

| Methoxy (-OCH₃) | Electron-Donating (Resonance) | Activates towards electrophilic substitution |

| Sulfamoyl (-SO₂NH₂) | Electron-Withdrawing | Deactivates towards electrophilic substitution |

| Halogen (-Cl, -Br) | Electron-Withdrawing (Inductive) | Deactivates towards electrophilic substitution |

Rational Design Principles for Modulating Chemical Characteristics and Properties

Based on the structure-property relationships discussed, several rational design principles can be formulated to modulate the chemical characteristics of N,N-diethyl-2-nitrobenzamide derivatives for specific applications.

Tuning Electronic Properties: To create more electron-deficient aromatic systems, which could be more susceptible to nucleophilic attack or have higher redox potentials, additional electron-withdrawing groups (e.g., another nitro group, a sulfamoyl group, or halogens) can be introduced, particularly at the para-position to the existing nitro group to maximize resonance effects. Conversely, to increase the electron density of the ring, electron-donating groups like methoxy or amino groups can be incorporated, although the latter would significantly change the chemical nature from deactivating to strongly activating. masterorganicchemistry.com

Modulating Steric Hindrance: The steric environment around the amide functionality can be adjusted by altering the substituents at the ortho positions (positions 3 and 6). Introducing bulkier groups can increase the torsional angle between the amide and the ring, thereby reducing conjugation and potentially altering reactivity and receptor binding affinity.

Controlling Conformation: The conformation of the N,N-diethylamide group is sensitive to its steric and electronic environment. Strategic placement of substituents can be used to favor specific rotational isomers, which may be crucial for biological activity where a precise three-dimensional structure is required for interaction with a target.

Enhancing Specific Interactions: Introducing functional groups capable of specific intermolecular interactions, such as hydrogen bond donors/acceptors (e.g., sulfamoyl group) or halogens for halogen bonding, can be used to direct crystal packing or enhance binding to biological targets.

By systematically applying these principles, researchers can design and synthesize novel N,N-diethyl-2-nitrobenzamide derivatives with fine-tuned chemical and physical properties tailored for applications in materials science, agrochemicals, or medicinal chemistry.

Vii. Advanced Research Applications in Organic Synthesis and Materials Science Strictly Non Clinical

Role as Synthetic Intermediates and Reagents in Complex Organic Transformations

The strategic placement of the nitro and diethylamide groups on the benzene (B151609) ring makes N,N-diethyl-2-nitrobenzamide a valuable precursor for the synthesis of more complex molecules and specialty chemicals.

Precursors for the Synthesis of More Complex Molecular Architectures

While specific, large-scale applications of N,N-diethyl-2-nitrobenzamide in the synthesis of complex molecular architectures are not extensively documented in publicly available literature, its structure is amenable to a variety of transformations. The nitro group can be reduced to an amine, which then opens up a plethora of synthetic possibilities, including diazotization reactions and the formation of heterocyclic compounds. For instance, the resulting ortho-amino-N,N-diethylbenzamide can serve as a precursor for the synthesis of quinazolinones, a class of compounds with significant interest in medicinal chemistry. The general synthetic utility of nitro compounds in organic synthesis is well-established, allowing for the introduction of a key amino functionality at a specific position. researchgate.net

Building Blocks for Specialty Chemicals and Dyes

The functional groups present in N,N-diethyl-2-nitrobenzamide make it a candidate as a building block for specialty chemicals, particularly dyes. A related compound, N,N-diethyl-3-methyl-4-nitro benzamide (B126), has been utilized in the synthesis of reactive dyes for textiles. nih.gov This process involves the nitration of a DEET-like structure, followed by reduction of the nitro group to an amine, which is then incorporated into a dye molecule. nih.gov This suggests a plausible synthetic pathway where N,N-diethyl-2-nitrobenzamide could be similarly employed. The ortho-amino derivative obtained from the reduction of N,N-diethyl-2-nitrobenzamide could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially unique coloristic properties. The presence of the N,N-diethylamide group might also influence the solubility and binding characteristics of the resulting dyes.

Utility in Directed Ortho-Metalation (DoM) Reactions as Directing Groups

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. guidechem.comprepchem.com The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. guidechem.comprepchem.com

The N,N-diethylamide group is recognized as one of the most powerful DMGs in DoM chemistry due to its strong Lewis basicity, which allows for effective coordination with the lithium cation of the alkyllithium base. guidechem.com This directs the deprotonation specifically to the ortho-position on the aromatic ring. guidechem.com

Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)

| Relative Strength | Directing Group |

| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl, -CF₃ |

| This table is a generalized representation based on available literature and illustrates the high directing ability of the amide functional group. |

Mechanistic Research into Chemical Interaction in Repellency (e.g., Analogues of DEET)

While N,N-diethyl-m-toluamide (DEET) is the most well-known insect repellent, research into its analogues, including nitro-substituted benzamides, provides insights into the chemical basis of repellency.

Exploration of Molecular Mimicry and Receptor-Ligand Interactions

The mechanism of insect repellency is complex and can involve multiple modes of action, including the masking of attractant odors and direct activation of repellent-sensitive neural pathways. One theory suggests that repellents like DEET function by interacting with insect odorant receptors (ORs). nih.gov This interaction can be inhibitory, where the repellent blocks the receptor's response to an attractant odor, or excitatory, where the repellent itself activates the receptor, leading to an aversive response.

While no direct studies on the receptor-ligand interactions of N,N-diethyl-2-nitrobenzamide are available, research on related compounds provides a framework for understanding its potential activity. The structural similarity of N,N-diethyl-2-nitrobenzamide to DEET suggests that it could potentially interact with the same or similar olfactory receptors in insects. The position and electronic nature of the nitro group, being strongly electron-withdrawing, would significantly alter the molecule's electrostatic potential and hydrogen bonding capabilities compared to the methyl group in DEET. This would, in turn, affect its binding affinity and efficacy at the receptor level.

Physicochemical Factors Influencing Volatility and Molecular Diffusion

The effectiveness of a topical insect repellent is critically dependent on its volatility and rate of diffusion from the skin surface. The repellent needs to form a vapor barrier around the treated area to be effective.

The volatility of a compound is influenced by its vapor pressure, which is in turn affected by its molecular weight and intermolecular forces. The introduction of a nitro group in place of a methyl group, as in the comparison between a nitrobenzamide and DEET, would increase the molecular weight and likely increase the polarity of the molecule. This would be expected to decrease its volatility.

Table 2: Physicochemical Properties of N,N-diethyl-3-nitrobenzamide and N,N-diethyl-4-nitrobenzamide

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| N,N-diethyl-3-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 1.1 |

| N,N-diethyl-4-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 1.1 |

| Data sourced from PubChem. nih.gov XLogP3 is a computed measure of lipophilicity. |

While specific experimental data on the volatility and diffusion coefficient of N,N-diethyl-2-nitrobenzamide is not available, the data for its isomers suggests that it would be less volatile than DEET. Further research would be necessary to precisely quantify these properties and understand their impact on its potential repellent activity.

Viii. Future Research Trajectories and Emerging Avenues

Innovations in Stereoselective and Regioselective Synthesis of Nitrobenzamides

The precise control over the arrangement of atoms in a molecule is paramount for its function, particularly in pharmacology and materials science. Future research will likely focus on developing novel synthetic methodologies that offer high degrees of stereoselectivity and regioselectivity for the synthesis of nitrobenzamides.

Currently, the synthesis of N,N-disubstituted benzamides can be achieved through several established routes, such as the reaction of a corresponding acyl chloride with a secondary amine. For instance, the general synthesis of N,N-diethylbenzamides can be accomplished using a non-classical Mitsunobu reaction, which has been shown to be effective for a range of ortho-, meta-, and para-substituted benzoic acids. nih.gov Another common method involves the refluxing of a benzoic acid derivative with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine. mdpi.com

However, achieving high regioselectivity in the nitration of a benzamide (B126) to produce the 2-nitro isomer can be challenging due to the directing effects of the amide group. Therefore, a key area of future research will be the development of catalytic systems that can direct nitration to the ortho position with high selectivity. This could involve the use of transition metal catalysts or organocatalysts that can coordinate to the amide functionality and direct the electrophilic nitrating agent to the adjacent position.

Furthermore, the introduction of chiral centers into the N,N-diethyl groups or elsewhere in the molecule necessitates the development of stereoselective synthetic methods. Asymmetric catalysis, employing chiral catalysts or auxiliaries, will be instrumental in accessing enantiomerically pure nitrobenzamides. For example, organocatalytic methods have been successfully employed for the stereoselective synthesis of highly functionalized nitrocyclopropanes from nitroalkenes, demonstrating the potential of this approach for creating complex chiral molecules containing a nitro group. nih.gov

Future synthetic strategies could explore cascade reactions, where multiple bond-forming events occur in a single pot, to construct complex nitrobenzamide derivatives efficiently. Such an approach has been demonstrated in the stereoselective synthesis of decorated 5-nitropiperidin-2-ones through a nitro-Mannich/lactamisation cascade. nih.gov

Table 1: Potential Synthetic Approaches for Stereoselective and Regioselective Nitrobenzamide Synthesis

| Synthetic Challenge | Potential Approach | Rationale |

| Regioselective ortho-nitration | Directed ortho-metalation (DoM) followed by reaction with a nitrating agent. | The N,N-diethylamide group is a powerful directing group for ortho-lithiation. nih.gov |

| Transition-metal catalyzed C-H nitration. | Catalysts can offer unique selectivity profiles not achievable with traditional methods. | |

| Stereoselective amide formation | Use of chiral auxiliaries on the amine or acylating agent. | Establishes a chiral environment to control the stereochemical outcome. |

| Asymmetric functionalization | Organocatalytic conjugate addition to nitroalkenes followed by transformation to the benzamide. | Organocatalysis is a powerful tool for enantioselective C-C bond formation. nih.gov |

Deeper Elucidation of Reaction Dynamics and Complex Mechanistic Pathways

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of N,N-diethyl-2-nitrobenzamide is crucial for optimizing reaction conditions and predicting the formation of byproducts. While the fundamental mechanism of amide bond formation from an acyl chloride and an amine is well-understood as a nucleophilic acyl substitution, the specifics of the reaction involving a sterically hindered ortho-nitro-substituted benzoyl chloride and diethylamine (B46881) warrant further investigation.

Future research should employ a combination of experimental and computational techniques to probe the reaction kinetics and intermediates. For example, in-situ spectroscopic methods, such as ReactIR or NMR spectroscopy, can be used to monitor the reaction progress in real-time and identify transient species.

The mechanism of alternative synthetic routes, such as the copper-catalyzed oxidative coupling of carboxylic acids with formamides, also presents an area for deeper study. One proposed mechanism involves the formation of a carbamoyl (B1232498) radical, which can then react with the carboxylic acid. mdpi.com Understanding the intricacies of these pathways for ortho-nitro-substituted substrates could lead to more efficient and environmentally benign synthetic methods.

Furthermore, the reactivity of the nitro group itself in N,N-diethyl-2-nitrobenzamide is a rich area for mechanistic exploration. The reduction of the nitro group to an amine is a key transformation that opens up a vast chemical space for further derivatization. researchgate.net Elucidating the mechanisms of various reduction methods (e.g., catalytic hydrogenation, metal-mediated reductions) in the context of the N,N-diethylbenzamide scaffold will be important for controlling the selectivity of these reactions.

Synergistic Application of Advanced Analytical and Computational Techniques for Predictive Modeling

The comprehensive characterization of "Benzamide, N,N-diethyl-2-nitro-" and its derivatives, along with the prediction of their properties, will be greatly enhanced by the synergistic use of advanced analytical and computational methods.

Advanced Analytical Techniques:

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable for confirming the molecular formula and elucidating the fragmentation patterns of newly synthesized nitrobenzamides, which can provide insights into their structure. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (e.g., COSY, HSQC, HMBC), is essential for unambiguous structure determination. mdpi.comresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. For example, due to the restricted rotation around the amide C-N bond, the two ethyl groups may exhibit distinct signals in the ¹H-NMR spectrum. mdpi.com

Table 2: Key Analytical Data for Benzamide Derivatives

| Compound | Analytical Technique | Key Observations | Reference |

| 2-Nitrobenzamide | Mass Spectrometry | Molecular Ion Peak at m/z 166. | nih.gov |

| ¹H-NMR | Signals corresponding to the aromatic protons and the amide protons. | nih.gov | |

| N,N-diethyl-3-methylbenzamide | IR Spectroscopy | Characteristic C=O stretch of the N,N-disubstituted amide around 1628 cm⁻¹. | mdpi.com |

| ¹H-NMR | Distinct signals for the two ethyl groups due to restricted amide bond rotation. | mdpi.com |

Computational Modeling:

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like N,N-diethyl-2-nitrobenzamide. Density Functional Theory (DFT) calculations can be used to model the molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties. mdpi.com Such studies can also be used to investigate reaction mechanisms and predict the regioselectivity of reactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of nitrobenzamide derivatives with their biological activity. rsc.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. Molecular docking simulations can predict the binding modes of nitrobenzamides with biological targets, providing insights into the structural basis of their activity and aiding in the design of new drugs. mdpi.commdpi.com

Exploration of Novel Chemical Utilities for the Benzamide Scaffold in Emerging Fields

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications. mdpi.comnih.govnih.govstorkapp.meresearchgate.net The introduction of a nitro group can further enhance the biological activity profile of these molecules. mdpi.comnih.gov Consequently, a significant future research trajectory for N,N-diethyl-2-nitrobenzamide and its derivatives lies in the exploration of their potential as novel therapeutic agents.

Given the known biological activities of other nitrobenzamides, potential areas of investigation for N,N-diethyl-2-nitrobenzamide derivatives include:

Antimicrobial Agents: Nitroaromatic compounds are known to possess antibacterial and antiparasitic properties. mdpi.comnih.gov Future research could involve screening N,N-diethyl-2-nitrobenzamide and its analogues against a panel of pathogenic bacteria and parasites.

Anticancer Agents: The benzamide scaffold is present in several anticancer drugs. The unique electronic properties conferred by the ortho-nitro group could lead to novel mechanisms of anticancer activity.

Enzyme Inhibitors: The ability of the benzamide moiety to participate in hydrogen bonding and other non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors. mdpi.com

Beyond medicinal chemistry, the benzamide scaffold has potential applications in materials science. The presence of the nitro group can influence the electronic and optical properties of the molecule, making it a candidate for use in the development of:

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the nitro-substituted aromatic ring could lead to significant NLO properties.

Functional Polymers: Incorporation of the N,N-diethyl-2-nitrobenzamide unit into polymer chains could impart specific properties, such as altered solubility, thermal stability, or chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-2-nitrobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via N-alkylation of 2-nitrobenzamide with diethyl sulfate or via palladium-catalyzed coupling reactions. A ruthenium-catalyzed cyclization approach (as seen in analogous benzamide derivatives) is also viable, where temperature and catalyst loading significantly affect yield. For example, using Ru catalysts with AgSbF₆ as an additive under 110°C for 16 hours achieves ~85% yield in cyclization reactions . Optimization should include screening solvent polarity (e.g., CH₂Cl₂ vs. DMF) and acid/base additives (e.g., pyridine or AcOH) to suppress side reactions like enolization .

Q. How can researchers characterize N,N-diethyl-2-nitrobenzamide to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR : Analyze the aromatic proton splitting pattern (e.g., para-substituted nitro groups show distinct deshielding).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to verify purity (>98%).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄N₂O₃) and fragmentation patterns .

Q. What safety protocols are critical when handling N,N-diethyl-2-nitrobenzamide in laboratory settings?

- Methodological Answer : Based on analogous benzamides, this compound likely exhibits acute toxicity and skin irritation. Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers at 4°C, away from oxidizing agents. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of N,N-diethyl-2-nitrobenzamide in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Pd-catalyzed reactions (e.g., Suzuki coupling), steric hindrance from the diethylamide group may necessitate bulky ligands (e.g., XPhos) to enhance catalytic efficiency. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in catalytic efficiency data for N,N-diethyl-2-nitrobenzamide cyclization under varying conditions?

- Methodological Answer : Discrepancies in yield (e.g., 57% vs. 69% under AcOH) arise from competing pathways (β-hydride elimination vs. enolization). Use kinetic studies (e.g., time-resolved NMR) and mechanistic probes like deuterium labeling to identify rate-determining steps. Adjusting proton sources (e.g., AcOH vs. TFA) can shift equilibrium toward desired products .

Q. How can N,N-diethyl-2-nitrobenzamide serve as a precursor for bioactive analogs, and what in vitro assays validate its potential?

- Methodological Answer : Derivatize the nitro group to amines via catalytic hydrogenation (Pd/C, H₂) for further functionalization. Test derivatives in:

- Enzyme inhibition assays : Measure IC₅₀ against glucokinase (a diabetes target) using fluorescence-based kits .

- Antimicrobial screens : Use microbroth dilution (MIC determination) against S. aureus or E. coli .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in N,N-diethyl-2-nitrobenzamide derivatives?

- Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity. Use software like MOE or Schrödinger for QSAR modeling .

Q. How to design a crystallization protocol for N,N-diethyl-2-nitrobenzamide to obtain high-quality single crystals for XRD?